Benzene, 1,1'-(1,3-propanediyl)bis[3,4-dimethoxy-
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Overview
Description
1,3-Bis(3,4-dimethoxyphenyl)propane is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(3,4-dimethoxyphenyl)propane can be synthesized through several methods. One common approach involves the use of the Scholl reaction, which employs dichlorodicyanoquinone (DDQ) as an oxidant . Another method involves the Suzuki coupling reaction, where 3,4-dimethoxyphenylboronic acid reacts with 1,2-dibromobenzene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 1,3-Bis(3,4-dimethoxyphenyl)propane typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3,4-dimethoxyphenyl)propane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidant in the presence of lignin peroxidase.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.
Major Products Formed
Oxidation: 3,4-dimethoxybenzaldehyde and 1-(3,4-dimethoxyphenyl)ethane-1,2-diol.
Reduction: The corresponding alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,3-Bis(3,4-dimethoxyphenyl)propane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(3,4-dimethoxyphenyl)propane involves its interaction with specific enzymes and molecular targets. For example, lignin peroxidase catalyzes the oxidation of this compound by hydrogen peroxide, leading to the cleavage of C-C bonds and the formation of aldehyde and diol products . The enzyme’s heme cofactor plays a crucial role in this process .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(3,4-dimethoxyphenyl)propane-1,3-diol
- 1,3-Bis(diphenylphosphino)propane
- 1,3-Bis(4-methoxyphenyl)propane
Uniqueness
1,3-Bis(3,4-dimethoxyphenyl)propane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its methoxy groups enhance its reactivity in oxidation and substitution reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
52247-01-5 |
---|---|
Molecular Formula |
C19H24O4 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)propyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C19H24O4/c1-20-16-10-8-14(12-18(16)22-3)6-5-7-15-9-11-17(21-2)19(13-15)23-4/h8-13H,5-7H2,1-4H3 |
InChI Key |
BTPCENBVHBOHRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCC2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
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